molecular formula C12H19N3O3 B2900992 Tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate CAS No. 2503204-11-1

Tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate

Cat. No. B2900992
CAS RN: 2503204-11-1
M. Wt: 253.302
InChI Key: OCBLBSWYLVILRW-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate is a chemical compound with the CAS Number: 2503204-11-1 . It has a molecular weight of 253.3 and its IUPAC name is tert-butyl (4- (2-aminoethoxy)pyridin-2-yl)carbamate .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 253.3 . It is stored at 4 degrees Celsius .

Scientific Research Applications

Tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate has been studied extensively for its potential applications in scientific research. It has been shown to have a high affinity for certain receptors in the brain, which makes it a useful tool for studying the function of these receptors. Additionally, this compound has been used to study the effects of certain drugs on these receptors, as well as the effects of different mutations in the receptors.

Mechanism of Action

Target of Action

The primary targets of Tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate are currently unknown. This compound is a relatively new chemical entity, and its specific interactions with biological targets are still under investigation .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at room temperature in an inert atmosphere .

Advantages and Limitations for Lab Experiments

Tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate has several advantages for lab experiments. It has a high affinity for certain receptors in the brain, which makes it a useful tool for studying their function. Additionally, it has been shown to be stable and easy to handle in lab settings. However, there are also limitations to using this compound in lab experiments. Its effects on different receptors may be difficult to interpret, and it may not be suitable for studying certain physiological processes.

Future Directions

There are several future directions for research on Tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate. One area of interest is the development of new derivatives of this compound that may have different binding properties or higher affinity for specific receptors. Additionally, this compound could be used to study the effects of different drugs on specific receptors, which could have implications for drug development. Finally, this compound could be used to study the effects of different mutations in specific receptors, which could provide insight into the molecular mechanisms underlying certain diseases.

Synthesis Methods

Tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate can be synthesized using a specific method that involves the reaction of 2-chloro-4-nitropyridine with 2-aminoethanol in the presence of triethylamine. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product, this compound. This synthesis method has been optimized to produce high yields of pure this compound.

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it is harmful if swallowed and causes serious eye damage and severe skin burns .

properties

IUPAC Name

tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(16)15-10-8-9(4-6-14-10)17-7-5-13/h4,6,8H,5,7,13H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBLBSWYLVILRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)OCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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